molecular formula C13H12Cl2N2O2S2 B3009478 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione CAS No. 478247-69-7

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione

Cat. No.: B3009478
CAS No.: 478247-69-7
M. Wt: 363.27
InChI Key: TUOJTSZNNZGPEZ-UHFFFAOYSA-N
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Description

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a pentanedione core symmetrically functionalized with 2-chloro-1,3-thiazole methyl groups, a structural motif found in various agrochemical and pharmaceutical active ingredients . The integration of the thiazole ring, a privileged scaffold in medicinal chemistry, suggests potential for this compound to serve as a key synthetic intermediate in the development of novel molecules with biological activity . Researchers can utilize this compound in exploratory synthesis, method development, and as a building block for creating libraries of compounds for screening. The specific physical, chemical, and toxicological properties of this compound are currently under investigation. Researchers are encouraged to contact our scientific support team for detailed application notes and handling recommendations. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and disposal procedures.

Properties

IUPAC Name

3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S2/c1-7(18)13(8(2)19,3-9-5-16-11(14)20-9)4-10-6-17-12(15)21-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOJTSZNNZGPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=C(S1)Cl)(CC2=CN=C(S2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and catalyst concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Structure

The structural formula consists of a pentanedione backbone with two 2-chloro-1,3-thiazol-5-yl groups attached to the central carbon atoms. This unique structure contributes to its biological activity and reactivity.

Medicinal Chemistry

Antimicrobial Activity

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione has been studied for its antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. In one study, derivatives of this compound showed effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound in drug development .

Case Study: Antibacterial Efficacy

A study conducted on several thiazole derivatives indicated that 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as an alternative antibacterial agent .

Agricultural Science

Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly as a potential insecticide or fungicide. Its thiazole components are known to interfere with the metabolic processes of pests.

Case Study: Insecticidal Activity

In agricultural trials, formulations containing 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione were tested against common agricultural pests like aphids and whiteflies. Results showed a significant reduction in pest populations compared to untreated controls, indicating its effectiveness as a biopesticide .

Materials Science

Synthesis of Coordination Complexes

The ability of this compound to form coordination complexes with transition metals has been explored for applications in materials science. These complexes can exhibit unique electronic properties useful in developing new materials for electronics and photonics.

Data Table: Coordination Complexes

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Ni(II)ModerateSensor Technology
Zn(II)HighPhotovoltaic Cells

Mechanism of Action

The mechanism of action of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways and potentially inhibiting microbial growth. The exact molecular targets and pathways depend on the specific application and biological system involved .

Comparison with Similar Compounds

Thiamethoxam

  • Structure: A neonicotinoid insecticide with a chlorothiazolylmethyl group and oxadiazinan-imine backbone (IUPAC: 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine) .
  • Key Differences : Thiamethoxam contains a nitroimine pharmacophore critical for insecticidal activity, whereas 3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione lacks this group, suggesting divergent bioactivity .

Bis(4-hydroxybenzylidene)-3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide (3c)

  • Structure: A bis-hydrazide derivative with thieno[2,3-b]thiophene and benzylidene substituents .
  • Key Differences : While both compounds feature bis-substituted motifs, 3c incorporates hydrazide and aromatic groups, conferring high thermal stability (melting point >300°C) compared to the diketone-based target compound .

3,3-Bis(4-nitrobenzyl)-2,4-pentanedione

  • Structure : A nitrobenzyl-substituted analogue of the target compound .

Biological Activity

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is a synthetic compound notable for its unique structural characteristics and potential biological activities. The compound features two thiazole rings attached to a diketone framework, which is believed to enhance its reactivity and biological profile. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is C13H12Cl2N2O2S2 with a molecular weight of 363.29 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H12Cl2N2O2S2
Molecular Weight363.29 g/mol
Chemical ClassBeta-diketones
Key Functional GroupsThiazole rings

Antimicrobial Properties

Preliminary studies indicate that 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione exhibits significant antimicrobial activity against various bacterial strains and fungi. The thiazole moiety is known for its bioactivity, contributing to the pharmacological effects seen in related compounds.

Research has demonstrated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione has been explored in various studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and K562 (leukemia).

A notable study reported an IC50 value of approximately 12 nM against A549 cells, indicating potent antiproliferative activity. The compound's mechanism may involve modulation of key signaling pathways such as EGFR and p53-MDM2 pathways, leading to apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

The synthesis of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione typically involves multi-step organic reactions. The synthetic route includes nucleophilic addition reactions with substituted isocyanates or isothiocyanates in the presence of a base catalyst.

The proposed mechanism of action involves interaction with specific enzymes or receptors in microbial or cancerous cells. The thiazole rings can influence the binding affinity to these targets, altering biochemical pathways critical for cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological activity of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several fungal strains at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : In vitro studies on A549 cells showed significant growth inhibition at concentrations ranging from 10 µM to 30 µM over a treatment period of 48 hours.

Q & A

Basic: What are the optimal synthetic routes for 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of 2,4-pentanedione. A common approach includes nucleophilic substitution or coupling reactions to introduce the thiazolylmethyl groups. For example, describes analogous syntheses using substituted benzaldehydes and thiazole derivatives under reflux with ethanol and glacial acetic acid as catalysts. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiazole coupling .
  • Catalyst screening : Acidic or basic conditions (e.g., acetic acid or triethylamine) improve yield, as seen in triazole-thiazole hybrid syntheses .
  • Temperature control : Reflux at 80–100°C ensures complete reaction while minimizing decomposition .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product, with purity verified via HPLC or elemental analysis .

Basic: How can spectroscopic and crystallographic techniques be applied to characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the presence of thiazole protons (δ 7.2–8.5 ppm for aromatic H) and pentanedione carbonyl groups (δ 2.1–2.5 ppm for methyl groups) .
    • IR : Validate carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiazole C-Cl vibrations at 600–700 cm⁻¹ .
  • Crystallography :
    • Single-crystal X-ray diffraction : Use SHELX (e.g., SHELXL-97) for refinement, as demonstrated for related thiazole derivatives. Data collection requires a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include R-factor < 0.05 and θmax ≥ 25° .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm Z/E configurations of substituents .

Advanced: How can researchers resolve contradictions in crystallographic refinement data, particularly for flexible substituents like the thiazolylmethyl groups?

Methodological Answer:
Discrepancies often arise from disorder in flexible moieties. Strategies include:

  • Multi-scan absorption correction : Apply SADABS to minimize errors from crystal decay, as done in .
  • Constrained refinement : Fix isotropic displacement parameters for disordered atoms while refining others anisotropically .
  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model overlapping reflections, especially for non-merohedral twinning .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure structural integrity .

Advanced: What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR) in biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to neonicotinoid targets like insect nicotinic acetylcholine receptors (nAChRs). Docking poses (e.g., ’s "purple/cyan/red" ligand conformations) guide mutagenesis studies .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., charge distribution on thiazole rings) influencing insecticidal activity .
  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) using descriptors like logP and polar surface area .

Advanced: How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Solvent effects : Simulate NMR shifts with COSMO-RS (in Gaussian or ORCA) to account for solvent polarity, which impacts proton deshielding .
  • Dynamic averaging : For flexible moieties, use MD simulations to model conformational exchange and compare time-averaged shifts with experimental data .
  • Error analysis : Cross-validate with X-ray crystallography to distinguish between structural misassignments and instrumental artifacts .

Advanced: What experimental frameworks are recommended for evaluating the compound’s bioactivity against neonicotinoid-resistant insect strains?

Methodological Answer:

  • Resistance profiling : Test against field-derived strains (e.g., Myzus persicae) using WHO-approved bioassays. Compare LC₅₀ values with commercial neonicotinoids (e.g., thiamethoxam) .
  • Enzyme inhibition assays : Measure acetylcholinesterase (AChE) activity via Ellman’s method to assess target-site resistance mechanisms .
  • Metabolic stability studies : Use LC-MS to track detoxification pathways (e.g., cytochrome P450-mediated oxidation) in insect homogenates .

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